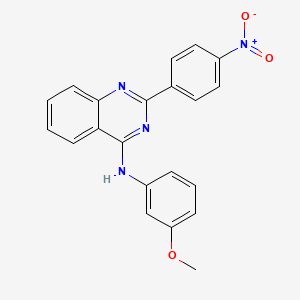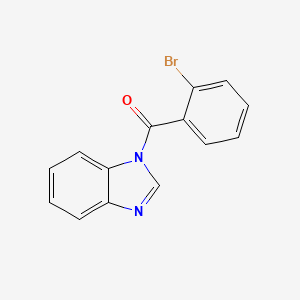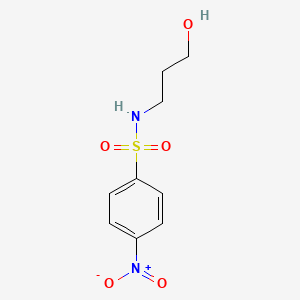
N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MNQ , belongs to the quinazoline class of organic compounds. Its chemical structure consists of a quinazoline core with a 3-methoxyphenyl group at one end and a 4-nitrophenyl group at the other. Quinazolines exhibit interesting pharmacological properties and have been studied extensively due to their potential therapeutic applications.
准备方法
合成路线: 有多种合成路线可以制备 MNQ。一种常见的方法是将 3-甲氧基苯胺与 4-硝基苯甲醛缩合,然后环化形成喹唑啉环。反应通常在酸性条件下进行,需要仔细控制温度。
工业生产: 在工业环境中,MNQ 可以使用连续流动微反应器合成,这可以提高安全性、效率和可扩展性。这些微反应器可以精确控制反应参数,从而提高产率并减少废物。
化学反应分析
MNQ 会发生各种化学反应:
氧化: MNQ 可以被氧化形成喹唑啉酮衍生物,它们表现出改变的生物活性。
还原: 硝基的还原会产生相应的胺化合物。
取代: MNQ 可以与喹唑啉环的 4 位发生亲核取代反应。
常用试剂: 过氧化氢、肼和金属催化剂等试剂是常用的试剂。
主要产物: 主要产物包括具有修饰取代基的衍生物,这些衍生物会影响溶解度、生物利用度和药理特性。
科学研究应用
MNQ 在各个学科中都有应用:
医学: MNQ 衍生物表现出抗肿瘤、抗炎和抗菌活性。研究人员正在探索它们作为抗癌剂的潜力。
化学: MNQ 作为设计具有改进性能的新型化合物的支架。
生物学: 它可能与特定的蛋白质靶标相互作用,影响细胞过程。
工业: 基于 MNQ 的材料在有机电子和光电子学领域有应用。
5. 作用机理
MNQ 的作用机制涉及与特定受体或酶结合。它可以调节信号通路,影响细胞生长、凋亡或炎症。需要进一步研究来阐明其确切靶标。
作用机制
MNQ’s mechanism of action involves binding to specific receptors or enzymes. It may modulate signaling pathways, affecting cell growth, apoptosis, or inflammation. Further studies are needed to elucidate its precise targets.
相似化合物的比较
MNQ 因其独特的取代基组合而脱颖而出。类似化合物包括其他喹唑啉类化合物,如吉非替尼(一种抗癌药物)和西咪替丁(用于胃溃疡)
: ChemSpider: N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine : S. S. Pancholi et al., “Synthesis and biological evaluation of novel quinazoline derivatives as potential anticancer agents,” Bioorganic & Medicinal Chemistry Letters, 2012. : M. Baumann et al., “Continuous-flow synthesis of quinazolinones and quinazolines in microreactors,” Organic Process Research & Development, 2013. : A. K. Singh et al., “Quinazoline: A versatile scaffold for drug development,” European Journal of Medicinal Chemistry, 2014. : S. S. Pancholi et al., “Quinazoline derivatives: Synthesis and biological activities,” European Journal of Medicinal Chemistry, 2015. : A. K. Singh et al., “Recent advances in the chemistry and biology of quinazoline derivatives,” European Journal of Medicinal Chemistry, 2019. : J. A. Engler et al., “Quinazoline derivatives: A review,” Journal of Medicinal Chemistry,
属性
分子式 |
C21H16N4O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16N4O3/c1-28-17-6-4-5-15(13-17)22-21-18-7-2-3-8-19(18)23-20(24-21)14-9-11-16(12-10-14)25(26)27/h2-13H,1H3,(H,22,23,24) |
InChI 键 |
HKRNSYGZMDCKGV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634910.png)
![(6Z)-6-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634913.png)
![methyl (3-{(Z)-[1-(4-chlorobenzyl)-2-hydroxy-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11634920.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11634928.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11634932.png)
![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634933.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634943.png)
![2-{(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11634944.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634954.png)
![methyl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634961.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634965.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634980.png)
